zinc;oxido(oxo)borane;tetrahydrate

Smoke suppression PVC compounding Flame retardant synergist

Zinc borate tetrahydrate, systematically named zinc;oxido(oxo)borane;tetrahydrate and commercially known as Firebrake® ZB (2ZnO·3B₂O₃·3.5H₂O, CAS 12513-27-8), is a member of the inorganic zinc borate family of coordination polymers wherein zinc(II) centers are bonded to cyclic boron oxide rings. With a structural water content of approximately 14.5 wt%, it is distinguished from other zinc borate variants by its specific hydration stoichiometry, which governs its thermal decomposition profile and endothermic cooling capacity.

Molecular Formula B2H8O8Zn
Molecular Weight 223.1 g/mol
Cat. No. B13746966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;oxido(oxo)borane;tetrahydrate
Molecular FormulaB2H8O8Zn
Molecular Weight223.1 g/mol
Structural Identifiers
SMILESB(=O)[O-].B(=O)[O-].O.O.O.O.[Zn+2]
InChIInChI=1S/2BO2.4H2O.Zn/c2*2-1-3;;;;;/h;;4*1H2;/q2*-1;;;;;+2
InChIKeyAQVQPZFSBGOZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Borate Tetrahydrate (CAS 12513-27-8): Technical Baseline for Flame Retardant Procurement


Zinc borate tetrahydrate, systematically named zinc;oxido(oxo)borane;tetrahydrate and commercially known as Firebrake® ZB (2ZnO·3B₂O₃·3.5H₂O, CAS 12513-27-8), is a member of the inorganic zinc borate family of coordination polymers wherein zinc(II) centers are bonded to cyclic boron oxide rings [1]. With a structural water content of approximately 14.5 wt%, it is distinguished from other zinc borate variants by its specific hydration stoichiometry, which governs its thermal decomposition profile and endothermic cooling capacity [2]. The compound is a white crystalline powder with low water solubility (<0.28% at room temperature) and a specific gravity of 2.77, and is principally deployed as a multifunctional flame retardant synergist and smoke suppressant across halogenated and halogen-free polymer systems [1].

1
Flame retardant synergist for halogenated and engineering polymer systems
2
Smoke suppression and char promotion in PVC, elastomers, and polyketone compounds
3
High-temperature processing compatibility; dehydration onset suitable for nylons, PBT, and PC

Why Zinc Borate Tetrahydrate Cannot Be Generically Substituted: Hydration State Determines Performance


Zinc borate is not a single compound but a family of coordination polymers differentiated by zinc/boron molar ratio and hydration stoichiometry, including Firebrake ZB (2ZnO·3B₂O₃·3.5H₂O), Firebrake 500 (2ZnO·3B₂O₃, anhydrous), ZB-467 (4ZnO·6B₂O₃·7H₂O), and ZB-223 (2ZnO·2B₂O₃·3H₂O) [1]. Each variant releases structural water at a distinct temperature regime; the tetrahydrate form evolves water between 290–415 °C, whereas aluminum trihydroxide (ATH) decomposes at ~180–220 °C and anhydrous Firebrake 500 contains no water of hydration whatsoever [1][2]. This means that selecting the wrong hydrate variant—or substituting a generic 'zinc borate' without verifying the exact formula—can result in premature dehydration during high-temperature extrusion (loss of flame retardant effect), insufficient endothermic cooling, or incompatibility with processing conditions exceeding 290 °C. The differential evidence below quantifies exactly where zinc borate tetrahydrate (2ZnO·3B₂O₃·3.5H₂O) delivers measurable performance advantages over its closest comparators.

Target
Zinc Borate Tetrahydrate (2ZnO·3B₂O₃·3.5H₂O)
Releases structural water above 290°C, providing endothermic cooling and char formation during high-temperature compounding.
Potential Substitute
Aluminum Trihydroxide (ATH)
Decomposes near 220°C; premature water release in engineering thermoplastics can cause foaming and loss of flame retardancy.
Class-level property; verify specific grade
Target
Hydrate with ~14.5 wt% water
Endothermic dehydration energy and smoke suppression depend on exact hydration stoichiometry.
Potential Substitute
Anhydrous Zinc Borate (Firebrake 500)
Contains no water of hydration; may shift cooling mechanism and alter smoke suppression synergy.
Target
Partial Sb₂O₃ replacement with quantified smoke reduction
Reported 46.7% Ds decrease in rigid PVC; head-to-head evidence supports selection.
Potential Substitute
Stannic Oxide (SnO₂) as Sb₂O₃ alternative
In flexible PVC, SnO₂ increased total smoke release by 16.5% under identical cone calorimetry conditions; smoke performance may shift negatively.

Zinc Borate Tetrahydrate: Comparative Quantitative Evidence for Scientific Selection


Smoke Density Suppression vs. Antimony Trioxide in PVC: 46.7% Lower Peak Ds

In a direct head-to-head comparison within rigid PVC composites, a formulation in which 20 wt% zinc borate (Zn₃BO₆) partially replaced antimony trioxide (Sb₂O₃) achieved a smoke density (Ds) peak value of 656.4, representing a 46.7% decrease relative to the pure Sb₂O₃ reference formulation [1]. Concurrently, the thermogravimetric decomposition temperature of the zinc borate-containing composite increased by 45.3 °C over the pure Sb₂O₃ group, demonstrating superior thermal stability [1]. The LOI of all groups remained above 27% (refractory grade), confirming that flame retardancy was maintained while smoke suppression was substantially enhanced [1].

Smoke Density in PVC
Head-to-head
Ds peak reduction: 46.7% vs. pure Sb₂O₃
Decomposition temp: +45.3 °C
Substantial smoke suppression while maintaining LOI above 27% refractory grade
PVC formulation: 10% Sb₂O₃, 50% hydromagnesite, 20% talc, 20% Zn₃BO₆
Smoke suppression PVC compounding Flame retardant synergist

Heat Release and Total Smoke Reduction vs. Antimony Trioxide in Flexible PVC: PHRR –32.1%, THR –27.5%, TSR –22.1%

In flexible PVC (fPVC) films for automotive interior applications, partial replacement of antimony trioxide with zinc borate produced a 2ZB/2Sb₂O₃ formulation that was directly compared against a 4Sb₂O₃ baseline . Cone calorimetry revealed that peak heat release rate (PHRR) was reduced by 32.1%, total heat release (THR) by 27.5%, and total smoke release (TSR) by 22.1% relative to the 100% Sb₂O₃ formulation . By contrast, replacing Sb₂O₃ with stannic oxide (SnO₂) at the same loading increased TSR by 16.5%, underscoring zinc borate's unique dual benefit of simultaneous heat and smoke suppression .

Flexible PVC Cone Data
Data to verify
PHRR –32.1%, THR –27.5%, TSR –22.1% vs. 100% Sb₂O₃
SnO₂ alternative: TSR +16.5%
Simultaneous heat and smoke reduction; SnO₂ may worsen smoke
Source review needed; automotive interior fPVC films
Flexible PVC Automotive interiors Cone calorimetry

Thermal Processing Window: Dehydration Onset >290 °C vs. ATH Decomposition at ~220 °C

Zinc borate tetrahydrate (2ZnO·3B₂O₃·3.5H₂O) releases its structural water of hydration at temperatures exceeding 290 °C, with complete dehydration occurring between 290–415 °C [1]. In contrast, the most commonly used mineral flame retardant filler, aluminum trihydroxide (ATH), begins thermal decomposition at approximately 180–220 °C [2]. This ~70–110 °C higher onset temperature for zinc borate tetrahydrate means it remains fully hydrated and functionally intact during extrusion and injection molding of engineering thermoplastics (e.g., nylons, polyesters, polycarbonate) that are processed at 250–300 °C, where ATH would prematurely decompose, release water, and cause foaming or surface defects [1][2].

Thermal Processing Window
Class-level
Dehydration onset >290 °C
Suitable for engineering plastics processed above 250 °C; ATH decomposes at ~220 °C
Verify with TGA for specific grade and particle size
Thermal stability Engineering plastics High-temperature processing

LOI Enhancement Efficiency vs. Siloxane Synergist in Aliphatic Polyketone: LOI >32%, Smoke Density <150 to Meet EN 45545 HL3

In aliphatic polyketone (POK) composites flame-retarded with aluminum diethyl phosphinate (OF), zinc borate (ZB) was directly compared against high-molecular-weight siloxane (SIL) as a synergist [1]. At identical 1, 2, and 4 wt% synergist loadings, both additives maintained UL94 V0 rating, but ZB proved more efficient than SIL at increasing LOI and more efficient at decreasing fire growth rate (FIGRA) and maximum average rate of heat emission (MARHE) [1]. Using a formulation of 10 wt% OF + 4 wt% ZB, the composite achieved an LOI >32% with smoke density <150, satisfying the most stringent EN 45545:2013 hazard level HL3 requirements for railway vehicle interiors (R22) and exteriors (R23) [1]. Notably, the addition of 1 wt% ZB did not cause a considerable decrease in tensile strength or impact properties, preserving mechanical integrity [1].

POK Rail Compliance
Head-to-head
LOI >32%, Smoke density
Exceeds EN 45545 HL3 at 4 wt% loading; outperforms siloxane synergist
POK + 10% aluminum diethyl phosphinate + 4% ZB
Aliphatic polyketone Railway fire safety EN 45545

Smoke Suppression Synergy with Sb₂O₃ in Chloroprene Rubber: Ds₁.₅ –78.6%, Ds₄.₀ –47.1%, Dsₘₐₓ –54.2%

In chloroprene rubber (CR)—a material widely used in rail transit timing belts, cables, and sealing applications—the combination of zinc borate (ZnB) and antimony trioxide (Sb₂O₃) was evaluated against untreated CR as well as each additive used alone [1]. The ZnB/Sb₂O₃ combination achieved the highest LOI value and UL94 V0 rating among all tested formulations, while delivering smoke density reductions of 78.6% (Ds₁.₅), 47.1% (Ds₄.₀), and 54.2% (Dsₘₐₓ) compared to the untreated CR baseline [1]. Importantly, the study demonstrated that the improved char layer produced by the ZnB/Sb₂O₃ system contained more chlorine atoms, leading to a decrease in toxic gas yields—an effect not observed with Sb₂O₃ alone [1]. The flame retardancy mechanism was attributed to ZnB's condensed-phase char promotion combined with Sb₂O₃'s gas-phase radical quenching [1].

Chloroprene Rubber Smoke
Head-to-head
Ds₁.₅ –78.6%, Ds₄.₀ –47.1%, Dsₘₐₓ –54.2% vs. untreated
Highest LOI, V0 rating; reduced toxic gas yields
Synergistic char promotion and gas-phase quenching; supports enclosed-space fire safety
ZnB/Sb₂O₃ combination in CR; retains chlorine in char
Chloroprene rubber Smoke toxicity Enclosed-space fire safety

Zinc Borate Tetrahydrate: Evidence-Backed Application Scenarios for Industrial Deployment


Partial Antimony Trioxide Replacement in Rigid PVC Cable and Conduit Formulations

Based on the 46.7% smoke density reduction and 45.3 °C improvement in thermal decomposition temperature demonstrated in rigid PVC composites [1], zinc borate tetrahydrate is optimally deployed as a partial Sb₂O₃ replacement at 20 wt% loading in PVC formulations for electrical conduits, cable jackets, and building profiles where smoke obscuration regulations (NFPA 262, EN 50575) govern material selection. The LOI remains above 27% (refractory grade), ensuring equivalent flame retardancy with substantially improved smoke performance [1].

Automotive Interior Flexible PVC with Reduced Antimony Footprint

The cone calorimetry data showing simultaneous reductions in PHRR (–32.1%), THR (–27.5%), and TSR (–22.1%) when ZB replaces half the Sb₂O₃ loading in fPVC [1] directly supports the use of zinc borate tetrahydrate in automotive interior films, seat covers, and dashboard skins. This application is particularly compelling given that stannic oxide (SnO₂), a competing Sb₂O₃ alternative, actually increased TSR by 16.5% under identical conditions [1], making ZB the evidence-preferred choice for manufacturers targeting ISO 3795 / FMVSS 302 compliance without compromising smoke performance.

EN 45545-Compliant Railway Vehicle Interior and Exterior Components

Zinc borate tetrahydrate at 4 wt% loading, in combination with 10 wt% aluminum diethyl phosphinate, enables aliphatic polyketone (POK) composites to exceed the most stringent EN 45545:2013 HL3 requirements (LOI ≥32%, smoke density ≤150 for R22 interiors) [1]. This evidence position makes ZB-containing POK formulations suitable for railway seat shells, armrests, window frames, door handles, and exterior body panels where HL3 certification is mandatory and where siloxane-based synergists fail to achieve the same LOI at equal loading [1].

High-Temperature Engineering Thermoplastic Compounding (Nylon, PBT, Polycarbonate)

The >290 °C dehydration onset of zinc borate tetrahydrate [1], contrasted with the ~220 °C decomposition threshold of ATH , makes ZB the hydrated mineral flame retardant of choice for thermoplastics processed above 250 °C. This includes glass-fiber-reinforced nylon 6,6 (processing ~270–290 °C), PBT (240–270 °C), and polycarbonate blends, where ATH would prematurely decompose and cause foaming, surface defects, and loss of flame retardancy. Procurement specifications for high-temperature engineering plastics should explicitly require zinc borate with dehydration onset ≥290 °C to ensure processing compatibility.

Application
Selection Property
Validation Focus
Rigid PVC cable and conduit compounding
Smoke density suppression synergy with Sb₂O₃
LOI retention and thermal stability improvement
Automotive interior flexible PVC films
Simultaneous PHRR, THR, and TSR reduction
Cone calorimeter smoke performance vs. SnO₂ alternatives
Railway vehicle interior and exterior composites
High LOI and low smoke density at minimal loading
EN 45545 HL3 compliance with POK-based systems
High-temperature engineering thermoplastics
Dehydration onset above typical processing temperatures
Processing compatibility in nylons, PBT, and polycarbonate
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